![molecular formula C20H20N2O5S B12132101 3-methylbutyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12132101.png)

3-methylbutyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

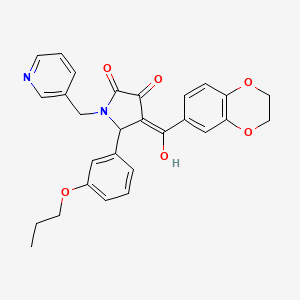

3-メチルブチル 4-メチル-2-{[(4-オキソ-4H-クロメン-2-イル)カルボニル]アミノ}-1,3-チアゾール-5-カルボン酸エステルは、チアゾール環、クロメノン部分、およびエステル官能基を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

3-メチルブチル 4-メチル-2-{[(4-オキソ-4H-クロメン-2-イル)カルボニル]アミノ}-1,3-チアゾール-5-カルボン酸エステルの合成は、一般的に多段階の有機合成を伴います。一般的なアプローチの1つは次のとおりです。

チアゾール環の形成: 適切なチオアミドとα-ハロケトンから出発して、塩基性条件下で環化反応によってチアゾール環が形成されます。

クロメノン部分の導入: クロメノン構造は、適切なアルデヒドとフェノール誘導体の縮合反応、続いて環化によって導入されます。

エステル化: 最終段階は、カルボン酸基を3-メチルブタノールで酸性条件下でエステル化するものであり、硫酸などの触媒がしばしば使用されます。

工業的製造方法

この化合物の工業的製造は、収率と純度を最大化するために上記の合成経路を最適化する必要があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用、および工業用溶媒と触媒を使用して反応をスケールアップすることが含まれます。

化学反応解析

反応の種類

酸化: この化合物は、特にチアゾール環とクロメノン部分で酸化反応を起こす可能性があり、それぞれスルホキシドまたはスルホン誘導体、およびキノンが生成されます。

還元: 還元反応は、クロメノンとエステル官能基のカルボニル基を標的にすることができ、アルコール誘導体が生成される可能性があります。

置換: 求核置換反応は、エステル基で起こることができ、3-メチルブチル基が他の求核剤に置き換えられます。

一般的な試薬と条件

酸化: 過酸化水素やm-クロロ過安息香酸 (m-CPBA)などの試薬を、穏やかな条件下で使用します。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) を、無水溶媒中で使用します。

置換: トリエチルアミンなどの塩基の存在下で、アミンやアルコールなどの求核剤を使用します。

主要な生成物

酸化: スルホキシド、スルホン、およびキノン。

還元: アルコール誘導体。

置換: 異なるアルキルまたはアリール基を持つアミドまたはエステル。

科学研究の応用

化学

化学では、この化合物は、その反応性と、より複雑な分子の構成ブロックとしての可能性について研究されています。そのユニークな構造により、多様な化学修飾が可能になり、有機合成における貴重な中間体となっています。

生物学

生物学的には、この化合物の誘導体は、抗菌、抗炎症、または抗がん活性などの興味深い薬理学的特性を示す可能性があります。

医学

医学では、この化合物の誘導体は、治療薬として開発することができます。たとえば、クロメノン部分は、酸化ストレス関連疾患の治療に役立つ可能性のある抗酸化特性で知られています。

産業

産業的には、この化合物は、熱安定性向上や独自の光学特性など、特定の特性を持つ新しい材料の開発に使用することができます。

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the chromenone moiety, leading to the formation of sulfoxides or sulfone derivatives and quinones, respectively.

Reduction: Reduction reactions can target the carbonyl groups in the chromenone and ester functionalities, potentially yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the 3-methylbutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones, and quinones.

Reduction: Alcohol derivatives.

Substitution: Amides or esters with different alkyl or aryl groups.

科学的研究の応用

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities

Medicine

In medicine, the compound’s derivatives could be developed into therapeutic agents. For example, the chromenone moiety is known for its antioxidant properties, which could be beneficial in treating oxidative stress-related diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique optical characteristics.

作用機序

3-メチルブチル 4-メチル-2-{[(4-オキソ-4H-クロメン-2-イル)カルボニル]アミノ}-1,3-チアゾール-5-カルボン酸エステルの作用機序は、さまざまな分子標的との相互作用を伴います。クロメノン部分は、水素結合やπ-π相互作用を通じて酵素や受容体と相互作用することができ、チアゾール環は金属イオンと配位するか、電子移動プロセスに関与することができます。これらの相互作用は、生物学的経路を調節することができ、化合物の観察された効果をもたらします。

類似化合物の比較

類似化合物

4-メチル-2-{[(4-オキソ-4H-クロメン-2-イル)カルボニル]アミノ}-1,3-チアゾール-5-カルボン酸エステル: 3-メチルブチル基がないため、溶解性と反応性に影響を与える可能性があります。

3-メチルブチル 4-メチル-2-{[(4-オキソ-4H-クロメン-2-イル)カルボニル]アミノ}-1,3-オキサゾール-5-カルボン酸エステル: チアゾール環ではなくオキサゾール環を含んでいるため、電子特性や生物活性に影響を与える可能性があります。

独自性

3-メチルブチル 4-メチル-2-{[(4-オキソ-4H-クロメン-2-イル)カルボニル]アミノ}-1,3-チアゾール-5-カルボン酸エステルは、クロメノンとチアゾール部分の両方が存在することにより、他の類似化合物と比べてユニークです。

類似化合物との比較

Similar Compounds

4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate: Lacks the 3-methylbutyl group, potentially altering its solubility and reactivity.

3-methylbutyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-oxazole-5-carboxylate: Contains an oxazole ring instead of a thiazole ring, which may affect its electronic properties and biological activity.

Uniqueness

The presence of both the chromenone and thiazole moieties in 3-methylbutyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate makes it unique compared to other similar compounds

特性

分子式 |

C20H20N2O5S |

|---|---|

分子量 |

400.4 g/mol |

IUPAC名 |

3-methylbutyl 4-methyl-2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C20H20N2O5S/c1-11(2)8-9-26-19(25)17-12(3)21-20(28-17)22-18(24)16-10-14(23)13-6-4-5-7-15(13)27-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,22,24) |

InChIキー |

FIQMWPXHZVCVIX-UHFFFAOYSA-N |

正規SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(=O)OCCC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate](/img/structure/B12132018.png)

![6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B12132023.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12132040.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132052.png)

![8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12132064.png)

![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132070.png)

![1-(4-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12132071.png)

![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12132084.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132092.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12132093.png)